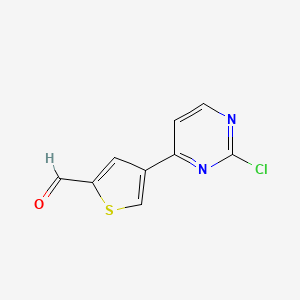
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol . This compound is characterized by the presence of a chloropyrimidine moiety attached to a thiophene ring, which is further functionalized with a carbaldehyde group. It is used in various scientific research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with thiophene-2-carbaldehyde under specific conditions. The reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like ethanol (EtOH) or methanol (MeOH), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, derivatives of this compound have been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and disease progression .
Vergleich Mit ähnlichen Verbindungen
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
2-Chloropyrimidine: A simpler analog that lacks the thiophene and carbaldehyde groups.
Thiophene-2-carbaldehyde: A compound that contains the thiophene and carbaldehyde groups but lacks the chloropyrimidine moiety.
4-(2-Chloropyrimidin-4-yl)benzaldehyde: A compound where the thiophene ring is replaced with a benzene ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H5ClN2OS |
|---|---|
Molekulargewicht |
224.67 g/mol |
IUPAC-Name |
4-(2-chloropyrimidin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2OS/c10-9-11-2-1-8(12-9)6-3-7(4-13)14-5-6/h1-5H |
InChI-Schlüssel |
WNEULRBSYDLHRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C2=CSC(=C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















